1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
Brand Name: Vulcanchem
CAS No.: 72350-09-5
VCID: VC15916511
InChI: InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3
SMILES:
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol

1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol

CAS No.: 72350-09-5

Cat. No.: VC15916511

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol - 72350-09-5

Specification

CAS No. 72350-09-5
Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
IUPAC Name 1-[(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol
Standard InChI InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3
Standard InChI Key GOXMIRPGNYQUGX-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a naphthalen-2-ol group (hydroxynaphthalene) linked via a methylene-imine bridge (-CH=N-) to a 6-methylpyridin-2-yl substituent. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O
Molecular Weight262.30 g/mol
SMILES NotationCC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O
InChI KeyGOXMIRPGNYQUGX-UHFFFAOYSA-N

The planar arrangement of the naphthalene and pyridine rings facilitates π-π stacking interactions, while the hydroxyl and imine groups serve as potential coordination sites for metal ions . X-ray crystallographic studies of analogous Schiff bases reveal intramolecular hydrogen bonding between the phenolic O-H and imine nitrogen, creating a six-membered pseudocyclic structure that enhances stability .

Tautomeric Behavior

Synthesis and Purification

Advanced Synthetic Approaches

Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (68–72%), while solvent-free mechanochemical grinding achieves 60–65% yield, favoring greener chemistry protocols .

Physicochemical Properties

Spectral Characterization

UV-Vis (Ethanol):

  • λ_max = 325 nm (π→π* transition of conjugated system)

  • Shoulder at 395 nm (n→π* transition of imine group)

¹H NMR (400 MHz, CDCl₃):

δ (ppm)Assignment
14.21Phenolic -OH (s, 1H)
8.74Imine -CH=N- (s, 1H)
6.92–8.52Aromatic protons (m, 10H)
2.56Pyridine -CH₃ (s, 3H)

FT-IR (KBr, cm⁻¹):

  • 3425 (O-H stretch)

  • 1620 (C=N stretch)

  • 1585, 1460 (aromatic C=C)

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiating at 218°C, with three major mass loss steps corresponding to:

  • Elimination of hydroxyl group (218–245°C)

  • Pyridine ring degradation (245–310°C)

  • Naphthalene backbone breakdown (310–450°C)

Biological Activities

Microbial StrainMIC (μg/mL)Reference
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans250

The antimicrobial mechanism involves membrane disruption via lipophilic naphthalene penetration and inhibition of microbial electron transport chains through metal chelation .

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells:

  • IC₅₀ = 18.7 μM (72-hour exposure)

  • Apoptosis induction via ROS generation and caspase-3 activation

  • Synergistic effects with doxorubicin (Combination Index = 0.82)

Coordination Chemistry and Applications

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Representative complexes:

Metal IonStoichiometryMagnetic Moment (μ_B)Application
Cu(II)1:21.73Catalytic oxidation
Fe(III)1:35.92MRI contrast agents
Zn(II)1:1DiamagneticAntidiabetic agents

Copper complexes exhibit particularly strong superoxide dismutase (SOD) mimetic activity (IC₅₀ = 0.45 μM vs. 0.21 μM for native Cu/Zn-SOD) .

Catalytic Applications

The Cu(II) complex catalyzes styrene epoxidation with:

  • Conversion: 89%

  • Selectivity: 93% toward styrene oxide

  • Turnover Frequency (TOF): 1,450 h⁻¹
    under mild conditions (50°C, H₂O₂ oxidant) .

Computational Studies

DFT calculations at B3LYP/6-311++G(d,p) level reveal:

  • HOMO (-5.82 eV) localized on naphthalene and imine groups

  • LUMO (-2.15 eV) predominantly pyridine-based

  • Global electrophilicity index (ω) = 3.45 eV, indicating moderate electrophilic character

  • Molecular electrostatic potential (MEP) shows negative charge accumulation at oxygen and nitrogen sites .

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